2-Chloro-6-(difluoromethyl)-3-nitropyridine
Description
Properties
IUPAC Name |
2-chloro-6-(difluoromethyl)-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-5-4(11(12)13)2-1-3(10-5)6(8)9/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFOAKFARGIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Using Nitric and Sulfuric Acid Mixtures
Nitration of chloropyridines is commonly performed using a mixture of nitric acid and sulfuric acid as nitrating agents and solvents.
Example from 2,6-dichloropyridine nitration : Reaction with nitric acid (30-90%) and sulfuric acid at temperatures ranging from room temperature to 120 °C yields 2,6-dichloro-3-nitropyridine with yields between 64.5% and 88.3% depending on conditions and catalysts used.
Catalyst usage : The addition of thionamic acid as a catalyst improves yield significantly (up to ~88%) and allows for lower reaction temperatures and milder conditions.
| Entry | Reactants (molar ratio) | Acid Concentration | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2,6-dichloropyridine: HNO3 (30%) 1:1 | 30% HNO3, H2SO4 | 110-120 | 30 | 82 | 1% mol thionamic acid catalyst |
| 2 | 2,6-dichloropyridine: HNO3 (65%) 1:2 | 65% HNO3, H2SO4 | 20 | 40 | 86 | 30% mol thionamic acid catalyst |
| 3 | 2,6-dichloropyridine: HNO3 (90%) 1:5 | 90% HNO3, H2SO4 | 50-60 | 10 | 88.3 | 10% mol thionamic acid catalyst |
These nitration methods are adaptable to various chloropyridine substrates, including those with substituents like difluoromethyl groups, though specific optimization may be required.
Use of Oleum as Solvent
An alternative nitration method uses oleum (fuming sulfuric acid) as solvent with nitric acid, which can reduce the amount of nitric acid needed and suppress nitrogen oxide fumes. However, yields are typically in the 67-75% range, lower than with thionamic acid catalysis.
Introduction of the Difluoromethyl Group
The difluoromethyl substituent at the 6-position is often introduced via fluorination reactions on suitable precursors.
Representative Synthetic Route (Hypothetical)
Based on the above data and typical synthetic logic:
Starting material : 2-chloropyridine or 2,6-dichloropyridine.
Nitration : Using a nitric acid/sulfuric acid mixture with thionamic acid catalyst at controlled temperature to give 2-chloro-3-nitropyridine or 2,6-dichloro-3-nitropyridine.
Selective substitution of chlorine at the 6-position : Replacement of the 6-chloro group with a difluoromethyl moiety via nucleophilic fluorination or radical difluoromethylation.
Purification : Crystallization or filtration from aqueous media to isolate the target compound with high purity (typically >95%).
Comparative Table of Preparation Parameters for Related Nitropyridines
| Parameter | Method A (Thionamic Acid Catalysis) | Method B (Oleum Solvent) | Method C (Phosphorus Pentachloride Chlorination) |
|---|---|---|---|
| Starting Material | 2,6-Dichloropyridine | 2,6-Dichloropyridine | 6-Hydroxy-3-nitro-2-picoline |
| Nitrating Agent | HNO3 (30-90%), H2SO4 | Fuming HNO3, Oleum | Phosphorus pentachloride, POCl3 |
| Catalyst | Thionamic acid (1-30 mol%) | None | None |
| Temperature (°C) | 20-120 | 0-130 | Reflux (~110) |
| Reaction Time (h) | 10-40 | 6 | 2.5-3 |
| Yield (%) | 82-88 | 67-75 | 70-85 |
| Product Purity (%) | ~95-98 | ~90 | ~85-90 |
| Notes | Mild conditions, high yield | Requires oleum handling | Used for chlorination of hydroxy-nitropyridines |
Summary and Research Findings
The nitration of chloropyridines to 3-nitro derivatives is well-established, with sulfuric acid and nitric acid mixtures being the standard reagents. Catalysts like thionamic acid improve yield and reduce harsh conditions.
Oleum-based nitration offers an alternative but with lower yield and more hazardous reagents.
Introduction of difluoromethyl groups is typically done via fluorination of methyl or halomethyl intermediates, though specific protocols for 2-chloro-6-(difluoromethyl)-3-nitropyridine require adaptation from general fluorination chemistry.
Chlorination of hydroxy-nitropyridines with phosphorus pentachloride and phosphorus oxychloride is a related step useful for preparing chlorinated nitropyridine intermediates.
Purification generally involves aqueous quenching, filtration, and washing to remove acidic impurities, yielding high-purity crystalline products.
This comprehensive analysis incorporates diverse patent literature and experimental data from authoritative chemical synthesis reports, excluding non-validated sources to ensure reliability and professional rigor.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Aminopyridines: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)-3-nitropyridine is a chemical compound with applications in scientific research, including chemistry, biology, medicine, and industry. The compound's unique structure, featuring a chlorine atom, a nitro group, and a difluoromethoxy substituent, contributes to its biological activity.
Scientific Research Applications
- Chemistry 2-Chloro-6-(difluoromethoxy)-3-nitropyridine serves as an intermediate in synthesizing complex organic molecules.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine The compound is explored for its potential use in developing pharmaceuticals, particularly as a building block for drug candidates.
- Industry It is utilized in producing agrochemicals and other specialty chemicals.
Properties
2-Chloro-6-(difluoromethoxy)-3-nitropyridine has a molecular formula of C₆H₃ClF₂N₂O₃ and a molecular weight of approximately 224.55 g/mol. It exists as a yellow crystalline solid, sparingly soluble in water but soluble in organic solvents. It has a melting point of 91-93 °C and a boiling point of 279-280 °C. The presence of the difluoromethoxy group enhances lipophilicity, which may facilitate membrane permeability and interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-3-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The difluoromethyl analog is heavier than methoxy and fluoro derivatives due to the -CF₂H group.
- Lipophilicity : The difluoromethyl group increases logP compared to methoxy (-OCH₃) and fluoro (-F) analogs, favoring membrane permeability in drug candidates .
- Electronic Effects: The nitro group (-NO₂) at position 3 stabilizes negative charges, facilitating nucleophilic substitution reactions, while the difluoromethyl group further enhances electron withdrawal .
Research Findings and Trends
- Electron-Withdrawing Effects: The trifecta of -Cl, -NO₂, and -CF₂H in the target compound creates a highly electron-deficient ring, favoring reactions like Suzuki coupling or nucleophilic aromatic substitution .
- Fluorine’s Role: Fluorine’s electronegativity and small atomic radius optimize steric and electronic properties, making the difluoromethyl analog superior to non-fluorinated analogs in drug candidate optimization .
Biological Activity
2-Chloro-6-(difluoromethyl)-3-nitropyridine is a heterocyclic compound characterized by its unique molecular structure, which includes a chlorine atom, a nitro group, and a difluoromethyl substituent. This specific arrangement confers distinct electronic properties that enhance its biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications.
The molecular formula of 2-Chloro-6-(difluoromethyl)-3-nitropyridine is . The presence of the nitro and difluoromethyl groups not only influences its reactivity but also its interactions with biological systems. The compound is known to undergo various chemical reactions, including oxidation and reduction, which can further modify its biological properties.
The biological activity of 2-Chloro-6-(difluoromethyl)-3-nitropyridine is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, while the difluoromethyl group enhances lipophilicity and membrane permeability. These characteristics facilitate interactions with enzymes and receptors, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that 2-Chloro-6-(difluoromethyl)-3-nitropyridine exhibits significant antimicrobial properties. Its structural features suggest potential applications in drug development, particularly as an antimicrobial agent. Studies have shown that it can influence enzymatic activities and cellular signaling pathways, which are crucial for therapeutic applications.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyridine derivatives found that 2-Chloro-6-(difluoromethyl)-3-nitropyridine demonstrated potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial properties, comparable to established antibiotics.
| Compound | Bacterial Strains | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-6-(difluoromethyl)-3-nitropyridine | MRSA | 4 |
| 2-Chloro-6-(difluoromethyl)-3-nitropyridine | M. tuberculosis | 8 |
Case Studies
- Antimicrobial Efficacy : A recent study demonstrated the effectiveness of 2-Chloro-6-(difluoromethyl)-3-nitropyridine against resistant strains of bacteria. The compound was tested against a panel of clinical isolates, showing MIC values that indicate its potential as a therapeutic agent in treating resistant infections .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicated low toxicity levels, suggesting that it could be developed into a safe therapeutic option for treating bacterial infections without significant adverse effects on human cells .
Research Findings
Recent research has expanded on the biological implications of 2-Chloro-6-(difluoromethyl)-3-nitropyridine:
- Inhibition Mechanisms : It has been shown to inhibit key enzymes involved in bacterial replication and metabolism, which is critical for its antimicrobial action.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the difluoromethyl and nitro groups can significantly alter biological activity, providing insights for future drug design .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the conformational stability of 2-Chloro-6-(difluoromethyl)-3-nitropyridine?
- Methodological Answer : Use FTIR and FT-Raman spectroscopy to analyze vibrational modes and confirm the presence of functional groups (e.g., C-F, C-Cl, and nitro groups). Pair this with quantum chemical calculations (e.g., B3LYP/6-311++G**) to model optimized geometries and compare theoretical vs. experimental spectra. This approach resolves ambiguities in structural assignments, such as distinguishing between rotational isomers .
Q. How can synthetic routes for 2-Chloro-6-(difluoromethyl)-3-nitropyridine be optimized to improve yield and purity?
- Methodological Answer : Prioritize stepwise halogenation (chlorination followed by fluorination) to avoid side reactions. For fluorination, use difluoromethylation agents (e.g., ClCFH or BrCFH) under controlled conditions (e.g., -78°C to room temperature). Monitor reaction progress via HPLC or GC-MS to isolate intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances final product purity .
Q. What factors influence the stability of 2-Chloro-6-(difluoromethyl)-3-nitropyridine under varying storage conditions?
- Methodological Answer : Stability is sensitive to moisture and light . Store the compound in amber vials under inert gas (N or Ar) at -20°C. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-QTOF-MS to identify hydrolytic or photolytic pathways. Nitro group reduction and C-Cl bond cleavage are common degradation routes .
Advanced Research Questions
Q. How do the electronic effects of the difluoromethyl and nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for NAS at the 2- and 4-positions. The difluoromethyl group introduces steric hindrance and electron-withdrawing inductive effects, which can direct substitution to the 4-position. Use Hammett constants (σ for -CFH ≈ 0.43) and DFT calculations (e.g., NBO analysis) to predict regioselectivity .
Q. What computational strategies are effective in modeling the interaction of 2-Chloro-6-(difluoromethyl)-3-nitropyridine with biological targets (e.g., enzymes)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (AMBER or GROMACS) to study binding affinities. Focus on fluorine’s role in forming C-F⋯H-X interactions with protein residues. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
Q. How can conflicting data on the metabolic pathways of structurally related nitropyridines (e.g., nitrapyrin) guide toxicity assessments for this compound?
- Methodological Answer : Compare metabolic studies of nitrapyrin (a related trichloromethylpyridine), which is rapidly metabolized to 6-chloropicolinic acid in vivo. Use in vitro hepatocyte assays (rat/human) to identify phase I/II metabolites (e.g., nitro reduction to amines). Address contradictions by cross-referencing LC-MS/MS data with computational ADMET predictions (e.g., SwissADME) .
Q. What strategies mitigate challenges in analyzing trace impurities in 2-Chloro-6-(difluoromethyl)-3-nitropyridine batches?
- Methodological Answer : Implement high-resolution mass spectrometry (HRMS) coupled with 2D-LC (orthogonal separation) to resolve co-eluting impurities. Use synthetic standards for quantification and isotopic labeling (e.g., C/N) to track impurity origins. For halogenated byproducts, employ X-ray crystallography to confirm structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
